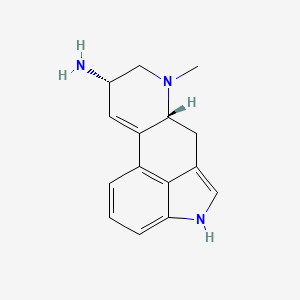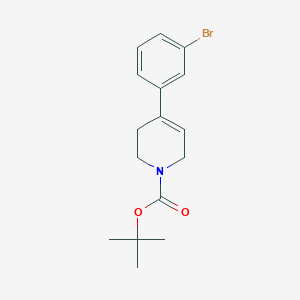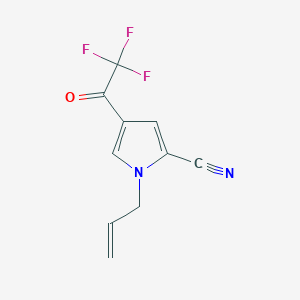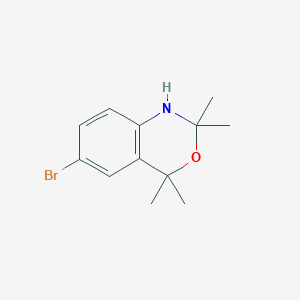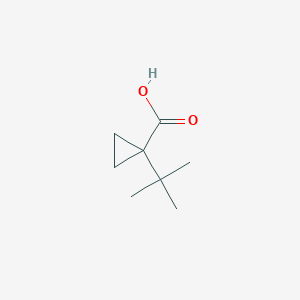
1-tert-butylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclopropane derivative featuring a tert-butyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The tert-butyl group and the cyclopropane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and other substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-tert-Butylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-tert-butylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and tert-butyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor function .
Comparación Con Compuestos Similares
- 1-tert-Butoxycarbonylcyclopropane-1-carboxylic acid
- 1-tert-Butyl-2-cyclopropanecarboxylic acid
- 1-tert-Butyl-3-cyclopropanecarboxylic acid
Uniqueness: 1-tert-Butylcyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to other cyclopropane derivatives .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-tert-butylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
GQSUPWSDDZUJNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


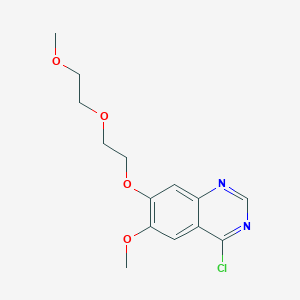
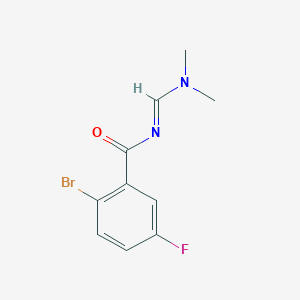
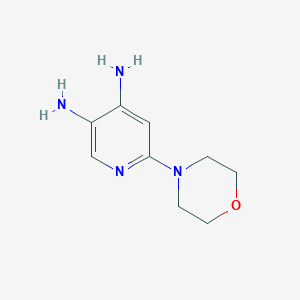
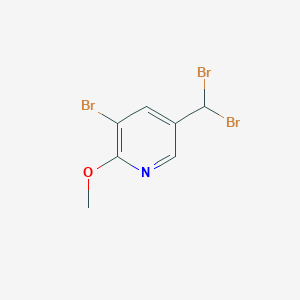
![10-Bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8308748.png)
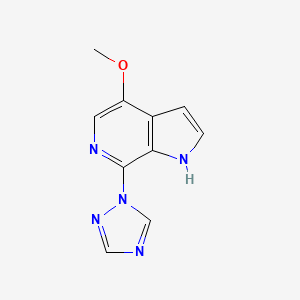
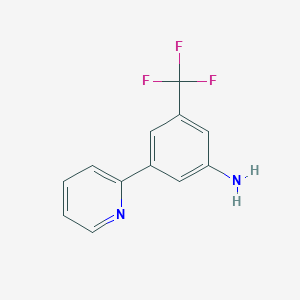
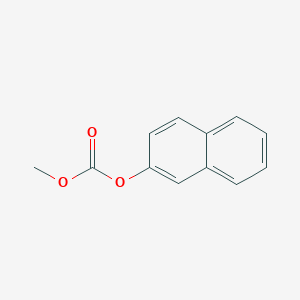
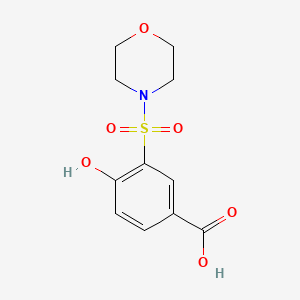
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B8308782.png)
